

GSK1059615: A Technical Guide to a Dual PI3K and mTOR Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1059615

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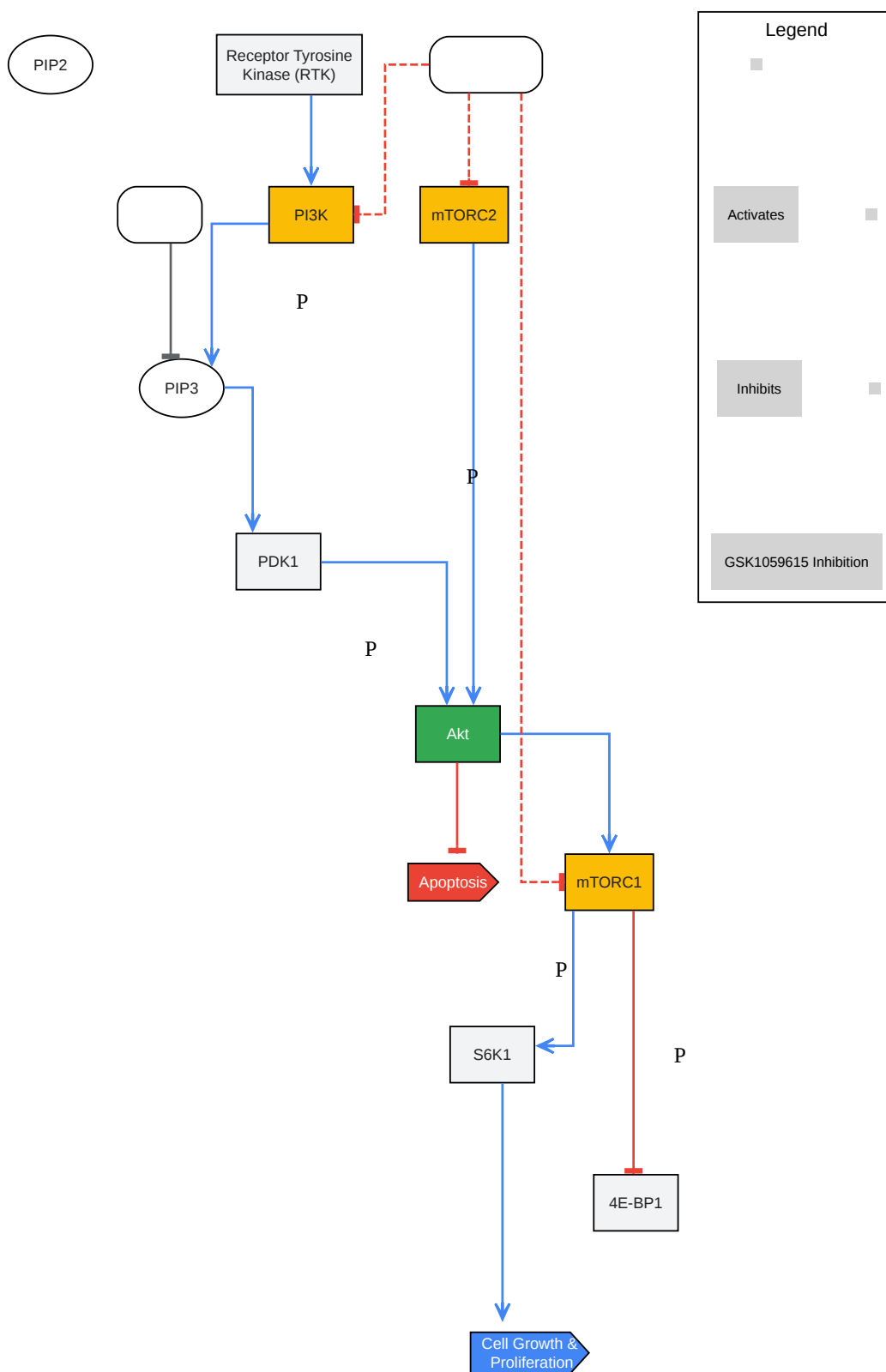
Introduction

GSK1059615 is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two critical nodes in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5][6][7] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[4][5][8] **GSK1059615**, a pyridinylquinoline derivative, acts as an ATP-competitive inhibitor, targeting multiple class I PI3K isoforms and mTOR.[1][2] Preclinical studies have demonstrated its ability to induce G1 cell cycle arrest and apoptosis in cancer cell lines, particularly those of breast and gastric origin, and to suppress tumor growth in xenograft models.[3][9] Although it entered Phase I clinical trials for solid tumors and lymphomas, its development has been discontinued.[10] This guide provides a comprehensive technical overview of **GSK1059615**, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

GSK1059615 exerts its biological effects by competitively binding to the ATP-binding pocket of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[2] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell cycle regulation.[4] Activation of PI3K leads to the phosphorylation of Akt, which in turn can activate mTOR.[4][11] This pathway is often overactive in cancer, promoting cell proliferation and reducing apoptosis.[5] **GSK1059615**'s simultaneous inhibition of both PI3K and mTOR results in the suppression of downstream signaling, including the phosphorylation of key effectors like Akt, S6 kinase 1 (S6K1), and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] This blockade of signal transduction ultimately leads to the inhibition of cell growth, proliferation, and survival in cancer cells.



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **GSK1059615**.

Data Presentation

Biochemical Activity

The inhibitory activity of **GSK1059615** against Class I PI3K isoforms and mTOR has been determined in cell-free assays.

Target	IC50 (nM)	Ki (nM)
PI3K α	0.4[1][2][3]	0.42[1]
PI3K β	0.6[1][2][3]	0.6[1]
PI3K γ	5[2][3]	0.47[1]
PI3K δ	2[2][3]	1.7[1]
mTOR	12[1][2][3]	-

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data compiled from multiple sources.

Cellular Activity

GSK1059615 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Cell Line	Cancer Type	Assay	Endpoint	Result
T47D, BT474	Breast Cancer	Western Blot	p-Akt (S473) Inhibition	IC50 = 40 nM[1]
SCC-9	Head and Neck Squamous Cell Carcinoma	MTT Assay	Cell Viability	Dose-dependent decrease[12]
AGS	Gastric Cancer	Proliferation Assay	Cell Growth	Potent inhibition[9]
Primary Human GC cells	Gastric Cancer	Apoptosis Assay	Apoptosis	Significant activation[9]

This table represents a summary of reported cellular activities. Specific values can vary based on experimental conditions.

In Vivo Efficacy

Preclinical in vivo studies have shown the anti-tumor efficacy of **GSK1059615** in xenograft models.

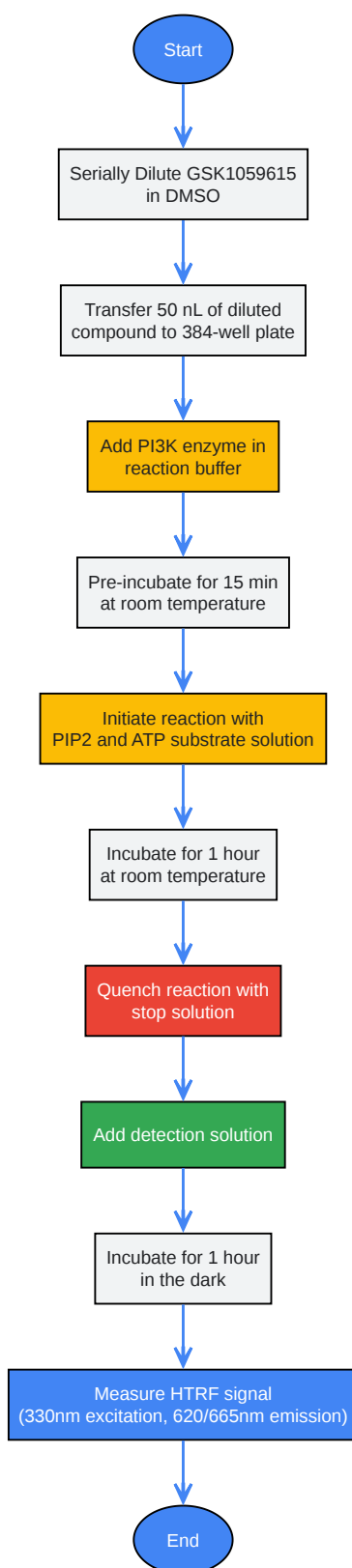
Animal Model	Cancer Type	Dosing	Outcome
Nude Mice	Gastric Cancer (AGS xenograft)	10 or 30 mg/kg, i.p., daily	Potent inhibition of tumor growth[9]
Nude Mice	Head and Neck Squamous Cell Carcinoma (SCC-9 xenograft)	30 mg/kg, i.p., daily	Significant suppression of tumor growth[12]

i.p.: Intraperitoneal injection.

Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to determine the IC₅₀ values of **GSK1059615** against PI3K isoforms.



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Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.

Materials:

- **GSK1059615**
- PI3K enzymes (α , β , γ , δ isoforms)
- PI3K reaction buffer
- Dithiothreitol (DTT)
- PIP2 (substrate)
- ATP
- Stop solution
- Detection solution
- 384-well low-volume assay plates
- HTRF-compatible plate reader

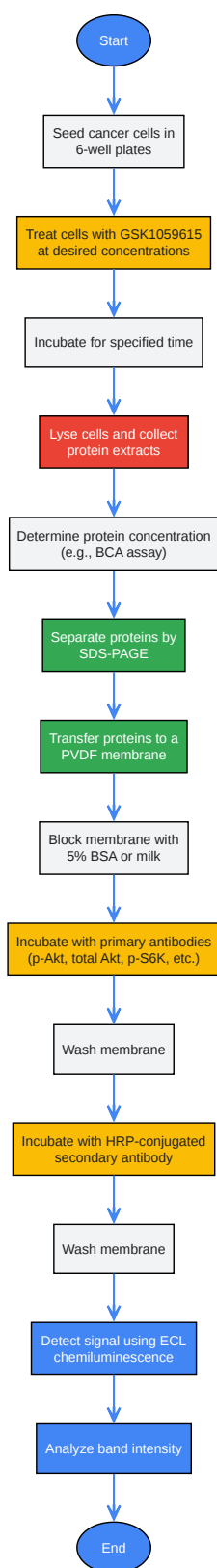
Procedure:

- Prepare serial dilutions of **GSK1059615** in DMSO.
- Transfer 50 nL of the diluted compound to each well of a 384-well plate.
- Add 2.5 μ L of the respective PI3K enzyme in reaction buffer (containing 5 mM DTT) to each well.[\[1\]](#)
- Incubate the plate for 15 minutes at room temperature for pre-incubation.[\[1\]](#)
- Initiate the kinase reaction by adding 2.5 μ L of a 2x substrate solution containing PIP2 and ATP.[\[1\]](#)
- Incubate the reaction for 1 hour at room temperature.[\[1\]](#)
- Stop the reaction by adding 2.5 μ L of stop solution.[\[1\]](#)

- Add 2.5 μ L of detection solution to each well.[\[1\]](#)
- Incubate the plate for 1 hour in the dark at room temperature.[\[1\]](#)
- Measure the HTRF signal using a plate reader with excitation at 330 nm and dual emission detection at 620 nm and 665 nm.[\[1\]](#)
- Calculate IC₅₀ values from the resulting data.

Cellular Phospho-Akt Assay (Western Blot)

This protocol outlines the procedure to assess the inhibitory effect of **GSK1059615** on the phosphorylation of Akt in cancer cells.



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Caption: General workflow for Western blot analysis of pathway inhibition.

Materials:

- Cancer cell line of interest
- **GSK1059615**
- Cell culture medium and supplements
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-S6K (Thr389), rabbit anti-total S6K, rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-total 4E-BP1, and a loading control like rabbit anti-GAPDH)
- HRP-conjugated anti-rabbit secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **GSK1059615** for the desired duration (e.g., 2 hours).
- Wash cells with cold PBS and lyse them on ice.

- Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
- Denature protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify band intensities to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **GSK1059615** in a subcutaneous xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line (e.g., AGS or SCC-9)
- Matrigel (optional)
- **GSK1059615**
- Vehicle solution for injection
- Calipers for tumor measurement

- Anesthesia

Procedure:

- Subcutaneously implant cancer cells (e.g., 5×10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.
- Monitor the mice for tumor formation.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **GSK1059615** (e.g., 10 or 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) daily.^[9]
- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

Conclusion

GSK1059615 is a well-characterized dual PI3K/mTOR inhibitor that has served as a valuable tool for preclinical cancer research. Its potent and specific activity against key components of a critical oncogenic signaling pathway has provided significant insights into the therapeutic potential of dual PI3K/mTOR inhibition. While its clinical development was halted, the data and methodologies associated with **GSK1059615** continue to be relevant for the ongoing development of novel anticancer agents targeting the PI3K/Akt/mTOR pathway. This guide provides a foundational resource for researchers and drug development professionals working in this area.

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- To cite this document: BenchChem. [GSK1059615: A Technical Guide to a Dual PI3K and mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672348#gsk1059615-as-a-dual-pi3k-and-mtor-inhibitor]

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